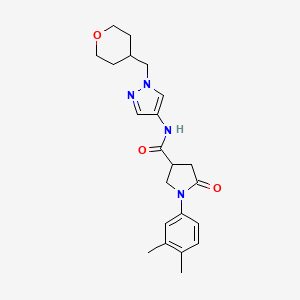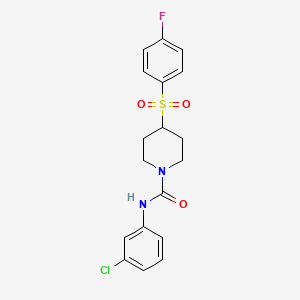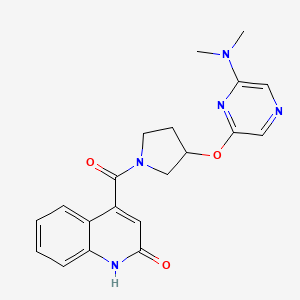![molecular formula C16H17BrN2O4 B2517872 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034391-85-8](/img/structure/B2517872.png)
4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, a morpholine ring, and a bromobenzoyl group, making it a complex and intriguing molecule for various studies.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive compound with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for further investigation in pharmacology.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Safety and Hazards
The safety measures for this compound include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It’s also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of action
Many compounds with similar structures target proteins or enzymes in the body. For example, some piperidine derivatives are known to interact with Cathepsin F .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly influence a compound’s bioavailability and efficacy .
Biochemische Analyse
Biochemical Properties
4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione and AchE results in the inhibition of the enzyme’s activity, leading to altered nerve signal transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially affecting cellular redox balance .
Cellular Effects
The effects of 4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione can lead to increased levels of acetylcholine, affecting neurotransmission and potentially causing neurotoxic effects . Furthermore, the compound’s interaction with proteins involved in oxidative stress responses may lead to changes in the expression of genes related to antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, 4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione exerts its effects through specific binding interactions with biomolecules. The compound’s bromobenzoyl group is likely responsible for its binding affinity to acetylcholinesterase, resulting in enzyme inhibition . This inhibition disrupts the normal hydrolysis of acetylcholine, leading to altered neurotransmission. Additionally, the compound’s interaction with oxidative stress-related proteins may involve the modulation of redox-sensitive signaling pathways, influencing gene expression and cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biochemical properties . Long-term exposure to 4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione in in vitro and in vivo studies has revealed potential neurotoxic effects, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of 4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission due to acetylcholinesterase inhibition . At higher doses, the compound can cause toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and overall organism health .
Metabolic Pathways
4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with acetylcholinesterase is a key aspect of its metabolic activity, leading to the inhibition of acetylcholine hydrolysis . Additionally, the compound may affect metabolic flux and metabolite levels by modulating oxidative stress-related pathways .
Transport and Distribution
The transport and distribution of 4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s bromobenzoyl group may facilitate its binding to specific transporters, aiding its cellular uptake and distribution . Once inside the cell, the compound may localize to specific compartments, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of 4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The bromobenzoyl group is then introduced through a series of reactions, including bromination and acylation. Common reagents used in these reactions include bromine, acyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
Uniqueness
4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione is unique due to its combination of a bromobenzoyl group with piperidine and morpholine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
4-[1-(3-bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c17-12-3-1-2-11(8-12)16(22)18-6-4-13(5-7-18)19-14(20)9-23-10-15(19)21/h1-3,8,13H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPMZUHJBSRUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B2517789.png)

![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)

![N-[4-({12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)phenyl]acetamide](/img/structure/B2517795.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one](/img/structure/B2517799.png)

![N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517803.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2517805.png)
![methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate](/img/structure/B2517806.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)
![2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2517808.png)
![(2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enenitrile](/img/structure/B2517810.png)

